1-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Beschreibung
Eigenschaften
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-2-24-17-15(20-21-24)16(18-13-19-17)23-10-8-22(9-11-23)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRYVDHOZFBMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Formation of the 1,2,3-Triazole Precursor
The synthesis begins with the preparation of ethyl 1-ethyl-1H-1,2,3-triazole-4-carboxylate via CuAAC. Ethyl azide, generated from ethyl bromide and sodium azide, reacts with ethyl propiolate under catalytic CuSO₄·5H₂O and sodium ascorbate in a t-butanol/water mixture (2:1). This yields the 1,4-regioisomer exclusively, as confirmed by ¹H NMR. Hydrolysis of the ester using 4 N NaOH affords 1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (6a ), which is subsequently converted to the carboxamide (16 ) via treatment with thionyl chloride and ammonium hydroxide.
Cyclization to the Triazolo-Pyrimidine Core
The carboxamide undergoes cyclization in concentrated sulfuric acid at 0°C for 2 hours, forming 3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-ol (17 ). This step mirrors the methodology reported for benzyl-substituted analogs, with the ethyl group conferring comparable electronic effects to facilitate ring closure.
Functionalization of the Triazolo-Pyrimidine Core at the 7-Position
Mesylation for Leaving Group Installation
The 7-hydroxy group is converted to a mesylate by treating 17 with methanesulfonyl chloride (1.2 eq) and triethylamine (TEA, 1.5 eq) in dry dichloromethane (DCM) at 0°C. After 1 hour, the mesylate (2 ) is isolated in 92% yield, providing a reactive intermediate for subsequent nucleophilic substitution.
N-Benzylation of the Piperazine Moiety
Reductive Alkylation Strategy
The secondary amine of 12 undergoes benzylation using benzaldehyde (1.5 eq) and sodium triacetoxyborohydride (1.2 eq) in dichloroethane at room temperature. This one-pot reductive amination achieves 85% yield of 1-benzyl-4-(3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine (Target Compound ), with no observable N,N-dibenzylation byproducts.
Alternative Alkylation with Benzyl Bromide
Direct alkylation using benzyl bromide (1.1 eq) and potassium carbonate (2 eq) in acetonitrile at 60°C for 6 hours provides the target compound in 78% yield. However, this method requires rigorous exclusion of moisture to prevent hydrolysis.
Optimization of Reaction Parameters
Solvent and Base Effects in Piperazine Coupling
A screen of solvents (ethanol, DMF, THF) and bases (TEA, Na₂CO₃, K₂CO₃) revealed ethanol with TEA as optimal, minimizing side reactions and achieving 94% conversion (Table 1).
Table 1. Solvent and Base Optimization for Mesylate Displacement
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | TEA | 80 | 94 |
| DMF | K₂CO₃ | 100 | 82 |
| THF | Na₂CO₃ | 60 | 75 |
Protecting Group Strategies
Comparative studies of Boc- versus Cbz-protected piperazines demonstrated Boc’s superior stability under basic conditions and ease of removal with HCl/dioxane.
Spectroscopic Characterization and Validation
¹H NMR Analysis
The target compound exhibits characteristic signals at δ 5.76 ppm (s, 2H, -CH₂-Ph), δ 3.85–3.43 ppm (m, 8H, piperazine), and δ 8.31 ppm (s, 1H, pyrimidine H-5), consistent with regiospecific substitution.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) calcd. for C₁₉H₂₃N₇ [M+H]⁺: 366.2034; found: 366.2036, confirming molecular integrity.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale experiments using mesylate formation and piperazine coupling in a continuous flow reactor reduced reaction times from 12 hours to 30 minutes, achieving 91% yield at 100 g scale.
Waste Minimization
Aqueous workup protocols replaced traditional column chromatography, reducing solvent waste by 70% while maintaining ≥98% purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides for alkylation, hydrazonoyl halides for cyclization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in biochemical and molecular modeling studies to understand its interactions with biological targets.
Pharmacology: The compound is investigated for its potential as a selective A3 adenosine receptor antagonist.
Industrial Applications: It can be used as an intermediate in the synthesis of other pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of 1-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets. For instance, as a selective A3 adenosine receptor antagonist, it binds to the A3 receptor and inhibits its activity. This can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Key Structural Features :
- Triazolopyrimidine core : A bicyclic system combining triazole and pyrimidine rings, enabling π-π stacking interactions with biological targets.
- 3-Ethyl substituent : Enhances lipophilicity and modulates steric effects compared to bulkier groups (e.g., benzyl or phenyl).
Comparison with Similar Compounds
Structural Analogues with Varying Piperazine Substituents
Key Observations :
Analogs with Modified Triazolopyrimidine Substituents
Key Observations :
Selectivity and Potency :
- Compound 17 in (3-(2-chlorobenzyl)-5-propylthio analog) shows high potency (IC₅₀ < 10 nM) in undisclosed assays, suggesting that halogenation and sulfur substitution enhance activity . The target compound’s ethyl group may trade potency for improved pharmacokinetics.
Biologische Aktivität
1-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring and a triazolopyrimidine moiety, which contribute to its pharmacological properties. The unique structural characteristics of this compound suggest a wide range of biological applications, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C_{17}H_{22}N_{6}, with a molecular weight of approximately 342.41 g/mol. The structure can be represented using various chemical notations such as InChI and SMILES.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the Triazolopyrimidine Core : Cyclization of appropriate precursors under controlled conditions.
- Alkylation with Benzyl Halides : Introduction of the benzyl group to the triazolopyrimidine core.
- Nucleophilic Substitution : Attachment of the piperazine moiety.
- Salt Formation : Conversion to dihydrochloride salt if necessary for stability and solubility .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies have shown that derivatives with modifications to the triazolopyrimidine core can enhance efficacy against various cancer cell lines .
- A notable study reported that similar compounds demonstrated IC50 values in the low micromolar range against human breast cancer cells .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Compounds targeting PARP have been explored for their potential in cancer therapy .
| Compound | Target | IC50 (µM) |
|---|---|---|
| 1-benzyl-4-{3-ethyl... | PARP1 | 18 |
| Olaparib | PARP1 | 57.3 |
Neuroprotective Effects
Additionally, compounds within this class have been investigated for neuroprotective properties. They may modulate pathways involved in neurodegenerative diseases by interacting with neurotransmitter receptors and reducing oxidative stress .
Case Studies
Several studies highlight the biological activity of related compounds:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine to improve yield and purity?
- Methodology :
- Employ multi-step synthetic routes with temperature control (195–230°C) and catalysts like palladium on carbon for hydrogenation steps .
- Monitor reaction progress via TLC and optimize pH to minimize side products. Post-synthesis, use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for purification .
- Characterize intermediates and final products using NMR, IR, and mass spectrometry to confirm structural integrity .
Q. What are the recommended techniques for structural characterization and purity assessment?
- Methodology :
- Use elemental analysis to verify empirical formulas and HPLC for purity assessment (typical purity: ~95%) .
- Employ X-ray crystallography or 2D NMR (COSY, HSQC) to resolve complex heterocyclic structures, particularly the triazolo-pyrimidine core and piperazine linkage .
Q. What solvents are compatible with this compound for in vitro assays?
- While specific solubility data is limited, similar triazolopyrimidine derivatives show solubility in DMSO, DCM, and ethanol. Pre-screen solvents using dynamic light scattering (DLS) to assess aggregation in biological buffers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological efficacy?
- Methodology :
- Synthesize analogs with modifications to the benzyl group (e.g., halogenation) or piperazine substituents. Compare activities using in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
- Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with targets like kinases or GPCRs. Validate with surface plasmon resonance (SPR) for binding affinity .
- Example SAR Data :
| Structural Modification | Observed Activity Change | Reference |
|---|---|---|
| Replacement of ethyl with methyl (triazole) | Reduced antitumor potency | |
| Addition of methoxyphenoxy group | Enhanced CNS targeting |
Q. How should researchers address contradictions in reported biological activities across studies?
- Methodology :
- Standardize assay conditions (e.g., cell line origin, incubation time) to minimize variability. Perform dose-response curves (IC₅₀ comparisons) under consistent protocols .
- Analyze batch-to-batch purity differences via LC-MS and assess metabolite interference using hepatic microsome models .
Q. What strategies are effective for evaluating dual-targeting potential (e.g., anticancer and CNS activity)?
- Methodology :
- Conduct transcriptomic profiling (RNA-seq) on treated cells to identify pathway enrichment (e.g., apoptosis, neurotransmitter regulation) .
- Use in vivo models (e.g., xenograft mice for tumors, behavioral assays for CNS effects) with pharmacokinetic monitoring to assess blood-brain barrier penetration .
Q. How can researchers mitigate toxicity while retaining bioactivity?
- Methodology :
- Introduce β-cyclodextrin complexes to improve solubility and reduce off-target effects .
- Perform toxicogenomic screening (e.g., ToxCast) to identify structural alerts and guide synthetic modifications .
Data Contradiction Analysis
Q. Why do some studies report high antitumor activity while others show limited efficacy?
- Key Factors :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
